molecular formula C14H22N2O B3119531 4-[3-(1-Piperidinyl)propoxy]aniline CAS No. 251552-34-8

4-[3-(1-Piperidinyl)propoxy]aniline

Cat. No.: B3119531
CAS No.: 251552-34-8
M. Wt: 234.34 g/mol
InChI Key: ROPJHTWQKBBFTF-UHFFFAOYSA-N
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Description

4-[3-(1-Piperidinyl)propoxy]aniline is an aniline derivative featuring a benzene ring substituted with an amino (-NH₂) group and a 3-(piperidin-1-yl)propoxy chain at the para position. This compound is synthesized via reductive amination protocols, as described in multiple studies targeting N-type calcium channel inhibitors . Key characterization data include:

  • Synthesis: General Procedure 2b (KI, K₂CO₃, piperidine, dry acetonitrile) yields quantitative conversion .
  • Spectroscopy: Distinct ¹H NMR signals for the piperidine protons (δ 2.40–2.60 ppm) and propoxy chain (δ 3.40–4.10 ppm), confirmed by ¹³C NMR and HRMS .
  • Applications: Primarily investigated for its role in blocking N-type calcium channels, which are therapeutic targets for neuropathic pain and cardiovascular disorders .

Properties

IUPAC Name

4-(3-piperidin-1-ylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPJHTWQKBBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Piperidinyl)propoxy]aniline typically involves the reaction of 4-chloroaniline with 3-(1-piperidinyl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Piperidinyl)propoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety

Scientific Research Applications

4-[3-(1-Piperidinyl)propoxy]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(1-Piperidinyl)propoxy]aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Variations in the Amine Substituent

Replacing piperidine with other amines alters steric bulk, hydrogen-bonding capacity, and lipophilicity:

Compound Name Amine Substituent Key Data
This compound (Parent) Piperidine Quantitative yield; ¹H NMR δ 1.40–1.60 (piperidine CH₂)
33d () Imidazole 83% yield; colorless oil; ¹H NMR δ 7.05–7.15 (imidazole protons)
32e () Methylamino 86% yield; lower polarity; ¹³C NMR δ 35.2 (CH₃-N)

Impact :

Variations in the Phenoxy Substituent

Electron-withdrawing or donating groups on the phenoxy ring modulate electronic properties and target affinity:

Compound Name Phenoxy Substituent Key Data
40c () 4-(Trifluoromethyl)phenoxy Quantitative yield; ¹⁹F NMR δ -62.5 ppm (CF₃)
41c () 4-Cyanophenoxy 86% yield; IR ν 2230 cm⁻¹ (C≡N stretch)
39c () 4-Fluorophenoxy Quantitative yield; ¹⁹F NMR δ -115.2 ppm

Impact :

  • Trifluoromethyl groups (40c) increase lipophilicity and metabolic stability .

Variations in the Linker Structure

Modifying the propoxy chain length or substituents affects conformational flexibility:

Compound Name (Source) Linker Structure Key Data
4-[2-(1-Piperidinyl)ethyl]aniline () Ethyl linker Boiling point 332°C; reduced flexibility vs. propoxy
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline () Methylpiperazine substituent Similarity score 0.72; altered basicity

Impact :

  • Ethyl linkers () shorten the chain, limiting spatial reach in target engagement .

Sulfonamide Analogues

Replacing the aniline group with sulfonamide introduces hydrogen-bond acceptors:

Compound Name (Source) Core Structure Key Data
42 () Sulfonamide 85% yield; ¹H NMR δ 7.80–7.90 (SO₂NH)

Impact : Sulfonamide derivatives exhibit improved water solubility and altered binding kinetics due to the sulfonyl group’s electronegativity .

Data Table: Comparative Analysis of Analogues

Compound ID Molecular Formula Substituent (Amine/Phenoxy) Yield (%) Key Spectral Data (¹H NMR)
Parent C₁₄H₂₁N₂O Piperidine/None 100 δ 2.40–2.60 (piperidine)
40c () C₂₈H₂₈F₃N₂O₂ Piperidine/CF₃ 100 δ -62.5 (¹⁹F NMR)
33d () C₂₀H₂₂FN₃O Imidazole/F 83 δ 7.05–7.15 (imidazole)
42 () C₁₇H₂₃N₃O₂S Sulfonamide/None 85 δ 7.80–7.90 (SO₂NH)

Biological Activity

4-[3-(1-Piperidinyl)propoxy]aniline is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound this compound features a piperidine group linked to an aniline via a propoxy chain. This unique structure may contribute to its interaction with various biological targets, influencing its activity in different biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Receptor Inhibition : It has been identified as an inhibitor of certain receptors, which may have implications in treating various conditions such as neurological disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are still required to confirm efficacy and mechanisms.
  • Anticancer Potential : The compound has been explored for its anticancer properties, showing promise in inhibiting tumor growth in specific models.

The mechanisms through which this compound exerts its biological effects are complex and involve several pathways:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly histamine receptors, influencing neurotransmission and potentially affecting cognitive functions .
  • Cellular Signaling : It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below is a summary of significant findings:

Study Focus Findings
Study 1Receptor InteractionDemonstrated inhibition of histamine H3 receptors, suggesting potential for treating cognitive disorders .
Study 2Antimicrobial ActivityShowed effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Study 3Anticancer ActivityIn vitro studies indicated reduced cell viability in cancer cell lines, supporting further exploration as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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